GSK3179106

Descripción general

Descripción

GSK3179106 es un inhibidor potente y selectivo del receptor de tirosina quinasa RET (REarreglado durante la Transfección). Se ha desarrollado como un candidato terapéutico para el tratamiento del síndrome del intestino irritable. El compuesto está diseñado para estar restringido al intestino, lo que significa que actúa principalmente dentro del tracto gastrointestinal, minimizando la exposición sistémica y los posibles efectos secundarios .

Aplicaciones Científicas De Investigación

GSK3179106 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de la quinasa RET y las relaciones estructura-actividad.

Biología: Investigado por sus efectos en el sistema nervioso entérico y la función gastrointestinal.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos dirigidos a la quinasa RET y vías relacionadas .

Mecanismo De Acción

GSK3179106 ejerce sus efectos inhibiendo selectivamente el receptor de tirosina quinasa RET. Esta inhibición interrumpe las vías de señalización RET, que están involucradas en la regulación de la función neuronal en el tracto gastrointestinal. Al bloquear la actividad RET, this compound reduce la hipersensibilidad visceral inducida por inflamación y estrés, aliviando así los síntomas del síndrome del intestino irritable .

Análisis Bioquímico

Biochemical Properties

GSK3179106 plays a significant role in biochemical reactions, particularly as a RET kinase inhibitor . It interacts with the RET protein, a neuronal growth factor receptor tyrosine kinase, which is critical for the development of the enteric nervous system . The inhibition of RET kinase by this compound contributes to synaptic formation, signal transmission, and neuronal plasticity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RET phosphorylation in certain cell lines . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with RET, a neuronal growth factor receptor tyrosine kinase . By inhibiting RET, this compound can exert its effects at the molecular level, leading to changes in gene expression and potentially influencing enzyme activation or inhibition .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At doses of 3 or 10 mg/kg, this compound has been shown to reduce the visceromotor response in rats given an acetic acid enema

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de GSK3179106 implica múltiples pasos, incluida la formación de intermediarios clave y su posterior acoplamientoLas condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. Esto incluye el uso de reactores automatizados, procesos de flujo continuo y medidas estrictas de control de calidad para garantizar la coherencia y el cumplimiento de las normas reglamentarias .

Análisis De Reacciones Químicas

Tipos de Reacciones

GSK3179106 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, son comunes en la síntesis y modificación de this compound

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos nucleofílicos como azida de sodio y cianuro de potasio en condiciones controladas

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes propiedades farmacológicas y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Compuestos Similares

Pralsetinib: Otro inhibidor selectivo RET con aplicaciones similares en trastornos gastrointestinales.

Lenvatinib: Un inhibidor de quinasa multidiana que también se dirige a RET pero tiene aplicaciones más amplias en oncología.

Regorafenib: Un inhibidor multiquinasa con actividad contra RET y otras quinasas, utilizado principalmente en el tratamiento del cáncer

Singularidad de GSK3179106

This compound es único debido a su acción restringida al intestino, que minimiza la exposición sistémica y los posibles efectos secundarios. Esto lo hace particularmente adecuado para tratar trastornos gastrointestinales como el síndrome del intestino irritable, donde la acción localizada es beneficiosa .

Propiedades

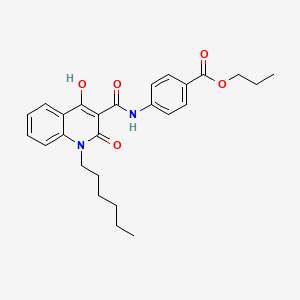

IUPAC Name |

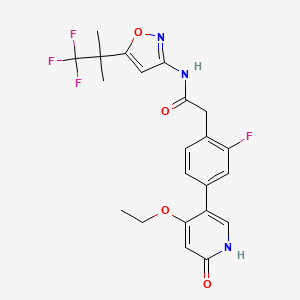

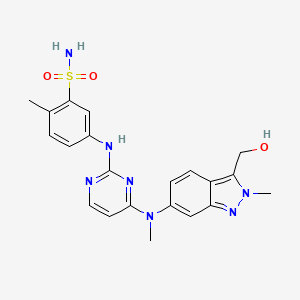

2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F4N3O4/c1-4-32-16-9-19(30)27-11-14(16)12-5-6-13(15(23)7-12)8-20(31)28-18-10-17(33-29-18)21(2,3)22(24,25)26/h5-7,9-11H,4,8H2,1-3H3,(H,27,30)(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXKJSSOUXWLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=NOC(=C3)C(C)(C)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627856-64-7, 1884420-19-2 | |

| Record name | GSK-3179106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627856647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(4-ETHOXY-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)-2-FLUOROPHENYL)-N-(5-(1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL)ISOXAZOL-3-YL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-3179106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY8BBK4G3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: How does GSK3179106 interact with its target, RET, and what are the downstream effects of this interaction?

A: this compound is a potent and selective inhibitor of the rearranged during transfection (RET) kinase. [] It binds to the kinase domain of RET, preventing the phosphorylation of downstream signaling molecules. [] RET is a receptor tyrosine kinase that plays a crucial role in the development and function of the enteric nervous system (ENS). [, ] By inhibiting RET activity, this compound aims to modulate neuronal signaling within the ENS, potentially alleviating symptoms associated with visceral hypersensitivity, such as those observed in Irritable Bowel Syndrome (IBS). [, ]

Q2: What is the relationship between the structure of this compound and its activity as a RET kinase inhibitor?

A: The development of this compound involved extensive structure-activity relationship (SAR) studies. [] While the provided research papers don't disclose specific structural modifications and their impact, they highlight that these studies were crucial in optimizing the compound's potency, selectivity, and ability to be restricted to the gut. [] This suggests that modifications to the core structure of this compound likely influence its binding affinity for RET, its ability to penetrate different tissues, and potentially its metabolic stability.

Q3: What preclinical evidence supports the potential use of this compound for the treatment of IBS?

A: Researchers investigated the efficacy of this compound in several rodent models of visceral hypersensitivity, a hallmark of IBS. [] These models included colonic irritation, acute colonic inflammation, and stress-induced visceral hypersensitivity. In all tested models, administration of this compound significantly reduced the visceromotor response to colorectal distension, indicating a reduction in pain perception. [] This preclinical evidence suggests that targeting RET with a gut-restricted inhibitor like this compound may offer a novel therapeutic strategy for managing IBS symptoms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

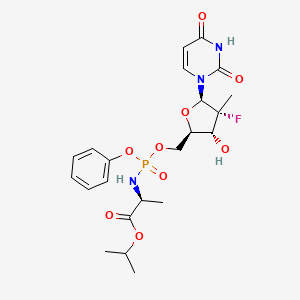

![[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate](/img/structure/B607745.png)

methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)

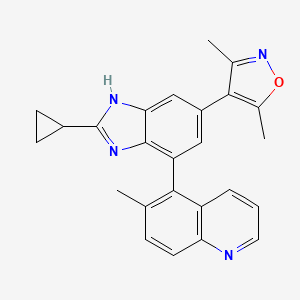

![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)

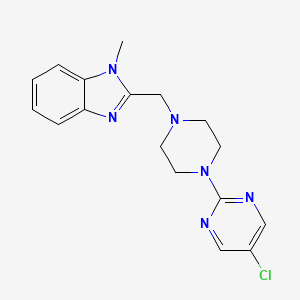

![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)